4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile
Overview
Description
4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H5F3N2. It is known for its unique structure, which includes an amino group, an ethynyl group, and a trifluoromethyl group attached to a benzenecarbonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound that can be functionalized.
Functionalization: Introduction of the amino group, ethynyl group, and trifluoromethyl group through various reactions such as nitration, reduction, and halogenation.
Cyclization: Formation of the benzenecarbonitrile core through cyclization reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and ethynyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzenecarbonitrile derivatives .
Scientific Research Applications
4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Shares the trifluoromethyl and amino groups but lacks the ethynyl group.
5-Ethynyl-2-(trifluoromethyl)benzonitrile: Contains the ethynyl and trifluoromethyl groups but lacks the amino group.
Uniqueness
4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile is unique due to the presence of all three functional groups (amino, ethynyl, and trifluoromethyl) on the benzenecarbonitrile core. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
IUPAC Name |
4-amino-5-ethynyl-2-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2/c1-2-6-3-7(5-14)8(4-9(6)15)10(11,12)13/h1,3-4H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYGHOFVSRBGLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1N)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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